ETHYL 4-{[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE
Overview
Description
Ethyl 4-{[{[4-(morpholin-4-ylmethyl)benzyl]amino}(oxo)acetyl]amino}benzoate is a complex organic compound that features a morpholine ring, a benzyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE typically involves multiple steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-(morpholin-4-ylmethyl)benzylamine with an appropriate acylating agent to form the benzylamine intermediate.
Acylation Reaction: The benzylamine intermediate is then acylated using oxalyl chloride or a similar reagent to introduce the oxoacetyl group.
Esterification: Finally, the acylated product is esterified with ethyl alcohol in the presence of a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[{[4-(morpholin-4-ylmethyl)benzyl]amino}(oxo)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or morpholine derivatives.
Scientific Research Applications
Ethyl 4-{[{[4-(morpholin-4-ylmethyl)benzyl]amino}(oxo)acetyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 4-{[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine ring and benzyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{(4-aminobenzyl)aminoacetyl]amino}benzoate: Lacks the morpholine ring, which may affect its binding properties and reactivity.
Ethyl 4-{[{[4-(piperidin-4-ylmethyl)benzyl]amino}(oxo)acetyl]amino}benzoate: Contains a piperidine ring instead of a morpholine ring, which may alter its chemical and biological properties.
Uniqueness
Ethyl 4-{[{[4-(morpholin-4-ylmethyl)benzyl]amino}(oxo)acetyl]amino}benzoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the morpholine ring, benzyl group, and ester functional group makes this compound versatile for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-2-31-23(29)19-7-9-20(10-8-19)25-22(28)21(27)24-15-17-3-5-18(6-4-17)16-26-11-13-30-14-12-26/h3-10H,2,11-16H2,1H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEWQKATBDGZTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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